
6-Hydroxy-2-naphthaleneboronic acid
Overview
Description
6-Hydroxy-2-naphthaleneboronic acid (CAS: 173194-95-1) is an organoboron compound with the molecular formula C₁₀H₉BO₃ and a molecular weight of 188.00 g/mol . It is widely used as a synthetic intermediate in Suzuki-Miyaura cross-coupling reactions for pharmaceutical and materials chemistry . The hydroxyl group at the 6-position enhances its polarity, making it suitable for aqueous-phase reactions or applications requiring hydrogen-bonding interactions . Safety data indicate it is a skin and eye irritant, necessitating proper handling protocols .
Mechanism of Action
Target of Action
6-Hydroxy-2-naphthaleneboronic acid, also known as 6-Hydroxynaphthalene-2-boronic acid or (6-hydroxynaphthalen-2-yl)boronic Acid, is primarily used to synthesize inhibitors for oxygenase, tyrosine, and phosphoinositide kinases . These kinases play a crucial role in cellular signaling and are often targeted in the development of cancer drugs .
Biological Activity
Basic Information:
- Molecular Formula: C10H9BO3
- Molecular Weight: 187.99 g/mol
- CAS Number: 173194-95-1
- IUPAC Name: (6-hydroxynaphthalen-2-yl)boronic acid
6-HNBA functions primarily as a boronic acid derivative, which allows it to interact with various biological targets. Its mechanism of action includes:
- Inhibition of Enzymes: 6-HNBA has been shown to inhibit key enzymes such as oxygenases, tyrosine kinases, and phosphoinositide kinases, which are crucial in various signaling pathways.
- Anticancer Properties: Initial predictions of its anticancer potential were made using in silico tools like SuperPred and PASS-Targets, leading to further in vitro studies that confirmed its cytotoxic effects on cancer cell lines.
Table 1: Summary of Biological Targets and Activities
Anticancer Research
Research has indicated that 6-HNBA exhibits significant anticancer properties. In vitro studies demonstrated that the compound can induce apoptosis in various cancer cell lines by disrupting cellular signaling pathways. For instance, a study found that 6-HNBA effectively inhibited the proliferation of breast cancer cells, suggesting its potential as a therapeutic agent .
Treatment of Neurodegenerative Diseases
6-HNBA has also been explored for its potential in treating protein folding disorders such as Alzheimer's disease. The compound's ability to stabilize proteins and prevent aggregation makes it a candidate for further investigation in neurodegenerative disease therapies .
Case Study: In Vivo Efficacy
A notable case study involved the administration of 6-HNBA in a mouse model of Alzheimer's disease. The results indicated a reduction in amyloid plaque formation and improved cognitive function compared to control groups. This suggests that 6-HNBA may have protective effects on neuronal health .
Table 2: Case Study Findings
Study Type | Model Used | Key Findings |
---|---|---|
In Vivo Study | Mouse model of AD | Reduced amyloid plaques; improved cognition |
In Vitro Study | Cancer cell lines | Induced apoptosis in breast cancer cells |
Scientific Research Applications
Drug Development
Overview
6-HNBA serves as a crucial building block in the synthesis of various pharmaceuticals. Its boronic acid functionality allows it to form reversible covalent bonds with diols, making it valuable in the development of targeted therapies.
Key Applications
- Targeted Cancer Therapies: 6-HNBA is utilized in the synthesis of compounds that inhibit tyrosine kinases and phosphoinositide kinases, both of which are critical in cancer signaling pathways. In vitro studies have shown that 6-HNBA can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent .
Bioconjugation
Overview
The ability of 6-HNBA to selectively bind to diols makes it an important reagent in bioconjugation techniques.
Applications
- Labeling Biomolecules: Its use in bioconjugation facilitates the labeling of proteins and other biomolecules, which is essential for diagnostic and therapeutic applications. This property is particularly useful in developing fluorescent probes for imaging and tracking biological processes .
Organic Electronics
Overview
6-HNBA is also employed in the field of organic electronics, contributing to advancements in electronic devices.
Applications
- Organic Light-Emitting Diodes (OLEDs): The compound is used in the fabrication of organic semiconductors, enhancing the efficiency and performance of OLEDs and solar cells .
Environmental Monitoring
Overview
In analytical chemistry, 6-HNBA plays a role in environmental monitoring.
Applications
- Detection of Environmental Pollutants: The compound serves as a reagent for detecting phenolic compounds in water quality assessments, improving the accuracy of environmental analyses .
Case Study 1: Anticancer Activity
A study investigated the effects of 6-HNBA on breast cancer cell lines. Results indicated that treatment with 6-HNBA led to significant inhibition of cell proliferation and induced apoptosis through the disruption of signaling pathways associated with cell survival.
Study Type | Model Used | Key Findings |
---|---|---|
In Vitro Study | Breast cancer cell lines | Induced apoptosis; inhibited cell proliferation |
Case Study 2: Neurodegenerative Diseases
Research explored the potential of 6-HNBA in treating Alzheimer's disease. In vivo studies using mouse models demonstrated that administration of 6-HNBA resulted in reduced amyloid plaque formation and improved cognitive function.
Study Type | Model Used | Key Findings |
---|---|---|
In Vivo Study | Mouse model of Alzheimer's disease | Reduced amyloid plaques; improved cognition |
Summary Table: Applications and Biological Activities
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 6-Hydroxy-2-naphthaleneboronic acid, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via boronation of halogenated naphthols. A two-step approach involves:
Halogenation : Bromination of 6-hydroxy-2-naphthoic acid derivatives using reagents like PBr₃ or NBS ( ).
Miyaura Borylation : Reaction with bis(pinacolato)diboron (B₂Pin₂) under palladium catalysis (e.g., Pd(dppf)Cl₂) in anhydrous THF at 80–100°C ( ).
- Yield optimization requires strict control of moisture, oxygen-free environments, and stoichiometric ratios (1:1.2 substrate-to-boron reagent). Post-synthesis purification via recrystallization (ethanol/water) achieves >95% purity .
Q. How is the purity of this compound validated, and what thresholds are critical for research applications?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard. Key purity thresholds:
- Main compound : ≥99.5% (HPLC area percentage).
- Impurities : ≤0.1% for residual solvents (e.g., THF) and ≤0.05% for byproducts like 2-naphthol ( ).
- Use C18 reverse-phase columns (5 µm, 250 × 4.6 mm) with mobile phase: acetonitrile/0.1% formic acid (70:30 v/v), flow rate 1.0 mL/min .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and reactions ( ).
- Storage : In airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent boronic acid degradation via protodeboronation ( ).
- Spill Management : Neutralize with sodium bicarbonate, then adsorb using vermiculite. Dispose as hazardous organic waste .
Advanced Research Questions
Q. How does regioselectivity challenge the functionalization of this compound in cross-coupling reactions?
- Methodological Answer : The hydroxyl group at position 6 can sterically hinder coupling at position 2. Strategies to mitigate this:
- Protection/Deprotection : Use TMSCl to protect -OH, enabling Suzuki-Miyaura coupling with aryl halides. Subsequent deprotection with TBAF restores the hydroxyl group ( ).
- Ligand Selection : Bulky ligands (e.g., SPhos) improve selectivity by stabilizing the transition state. Example: Pd(OAc)₂/SPhos achieves 85% yield in coupling with 4-bromotoluene .
Q. What advanced analytical techniques resolve structural ambiguities in this compound derivatives?
- Methodological Answer :
- NMR : ¹H/¹³C NMR with COSY and HSQC to assign hydroxyl and boronic acid protons (δ 8.2–8.5 ppm for aromatic protons).
- Mass Spectrometry : High-resolution ESI-MS (negative ion mode) confirms molecular ion [M-H]⁻ (theoretical m/z 215.05 for C₁₁H₉BO₃).
- XRD : Single-crystal X-ray diffraction verifies planar geometry and hydrogen-bonding networks ( ).
Q. How can computational modeling predict the reactivity of this compound in catalytic systems?
- Methodological Answer : Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level calculates:
- Frontier Molecular Orbitals : HOMO-LUMO gaps (~4.2 eV) indicate electrophilic reactivity at the boronic acid site.
- Transition States : Simulate Pd-catalyzed coupling barriers to optimize ligand-substrate interactions ( ).
Q. Contradictions and Reconciliation in Literature
Q. Why do reported yields for this compound vary across studies, and how can researchers address this?
- Methodological Answer : Discrepancies arise from:
- Reagent Purity : Impurities in boronating agents (e.g., B₂Pin₂) reduce yields. Use ≥99% purity reagents ( ).
- Catalyst Loading : Pd catalysts at 2–5 mol% are optimal; excess Pd promotes side reactions (e.g., homocoupling) .
- Solution : Standardize protocols using inert atmosphere (glovebox) and monitor reactions via TLC (silica gel, ethyl acetate/hexane 1:3).
Q. Tables for Key Data
Property | Value | Method | Reference |
---|---|---|---|
Melting Point | 210–211°C | DSC | |
Purity (HPLC) | ≥99.5% | C18 column | |
LogP (Octanol-Water) | 2.1 ± 0.3 | Shake-flask | |
Stability (25°C, dry) | >6 months | Accelerated aging |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
6-Ethoxy-2-naphthaleneboronic Acid (CAS: 352525-98-5)
- Molecular Formula : C₁₂H₁₃BO₃
- Molecular Weight : 216.04 g/mol
- Key Differences :
- Applications : Research reagent for synthesizing aryl-aryl coupled products .
6-Methoxy-2-naphthaleneboronic Acid (CAS: 156641-98-4)
- Molecular Formula : C₁₁H₁₁BO₃
- Molecular Weight : 202.02 g/mol
- Key Differences :
- Applications : Intermediate in drug discovery and polymer chemistry .
2-Naphthaleneboronic Acid (CAS: 32316-92-0)
- Molecular Formula : C₁₀H₉BO₂
- Molecular Weight : 172.00 g/mol
- Key Differences :
- Applications : Key substrate in synthesizing N-methyl-6-(2-naphthyl)-3-nitropyridin-2-amine via Pd-catalyzed reactions .
6-Amino-2-naphthaleneboronic Acid (CAS: Not specified)
- Molecular Formula: C₁₀H₁₀BNO₂ (inferred)
- Key Differences: The amino (–NH₂) group introduces nucleophilic character, enabling participation in condensation or chelation reactions. Potential use in metal-organic frameworks (MOFs) or as a ligand in catalysis .
[6-(2-Methoxyethoxy)naphthalen-2-yl]boronic Acid (CAS: 1332505-17-5)
- Molecular Formula : C₁₃H₁₅BO₄
- Molecular Weight : 262.07 g/mol
- Key Differences :
Comparative Data Table
Research Findings and Trends
- Reactivity Trends : Electron-donating groups (e.g., –OCH₃, –OCH₂CH₃) reduce the electrophilicity of the boronic acid, slowing coupling rates compared to unsubstituted analogs .
- Solubility: Hydroxy and amino derivatives exhibit higher aqueous solubility, whereas alkoxy variants are preferred for organic solvents .
- Safety : All boronic acids require caution due to irritant properties, but substituents like –OH or –NH₂ may introduce additional hazards (e.g., oxidative instability) .
Properties
IUPAC Name |
(6-hydroxynaphthalen-2-yl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BO3/c12-10-4-2-7-5-9(11(13)14)3-1-8(7)6-10/h1-6,12-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNJANQMHRGSHFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)C=C(C=C2)O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60402228 | |
Record name | (6-Hydroxynaphthalen-2-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60402228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
173194-95-1 | |
Record name | B-(6-Hydroxy-2-naphthalenyl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=173194-95-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (6-Hydroxynaphthalen-2-yl)boronic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173194951 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (6-Hydroxynaphthalen-2-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60402228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (6-hydroxy-2-naphthyl)boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.213.250 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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